methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex thieno[2,3-d]pyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidin-4-one core substituted with two phenyl groups at positions 3 and 4.
- A sulfanylacetyl linker connecting the pyrimidine core to a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene moiety.
- A methyl ester group at position 3 of the cyclohepta[b]thiophene ring.
The cyclohepta[b]thiophene ring introduces conformational flexibility, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O4S3/c1-38-30(37)26-21-15-9-4-10-16-23(21)41-28(26)32-24(35)18-40-31-33-27-25(22(17-39-27)19-11-5-2-6-12-19)29(36)34(31)20-13-7-3-8-14-20/h2-3,5-8,11-14,17H,4,9-10,15-16,18H2,1H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUMQQCFZGVKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, mechanisms of action, and other pharmacological activities.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a tetrahydro-cycloheptathiophene structure. Its molecular formula is with a molecular weight of 513.63 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance:
- Cell Line Studies : In vitro assays have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported to be lower than those of standard chemotherapeutics such as Doxorubicin .
- Mechanism of Action : The anticancer effects are hypothesized to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed increased sub-G1 phase populations in treated cells, indicating apoptosis .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy in reducing cell viability compared to single-agent treatments .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation, it demonstrated a significant reduction in edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6). The proposed mechanism involves inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a dose-dependent decrease in cell proliferation and an increase in apoptosis markers such as cleaved caspase-3 and PARP .
- Chronic Inflammation Model : In a rodent model of chronic inflammation induced by carrageenan injection, administration of the compound resulted in significantly reduced paw swelling and histological evidence of decreased inflammatory cell infiltration .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of structurally related compounds, focusing on core scaffolds, substituents, synthesis methods, and reported bioactivity.
Key Observations:
Core Structure Variations :
- The target compound’s cyclohepta[b]thiophene ring distinguishes it from analogs with smaller fused rings (e.g., cyclopenta or tetrahydrobenzo systems) . This larger ring may confer unique steric or electronic properties.
- Compounds with tetrahydrobenzo[b]thiophene (e.g., ) lack the pyrimidine fusion present in the target compound, reducing structural complexity.
Substituent Effects: Diphenyl groups on the pyrimidine core (target compound) vs. chlorophenyl () or hydroxyphenyl () substituents alter solubility and bioactivity. Ester groups (methyl vs. ethyl) influence metabolic stability; methyl esters are generally more resistant to hydrolysis than ethyl esters .
Synthesis Strategies: The target compound likely requires multicomponent cyclocondensation to assemble the fused rings, similar to methods used for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines . Petasis reactions (used in ) or Suzuki coupling (as in ) may be employed for introducing aryl or heteroaryl substituents.
Chlorophenyl-substituted derivatives (e.g., ) may target enzymes or receptors influenced by halogen bonding.
Physicochemical and Pharmacokinetic Considerations
Table 2: Predicted Properties (Calculated Data)
Notes:
- The target compound’s higher molecular weight and logP suggest reduced aqueous solubility, which may necessitate formulation adjustments (e.g., nanoemulsions) for in vivo studies.
Preparation Methods
Solvent and Temperature Effects
Catalysts and Reagents
-
DCC is preferred for amide bond formation due to its high efficiency in anhydrous environments.
-
Dibenzoyl peroxide enhances radical-mediated bromination in cycloheptathiophene derivatives.
Characterization and Analytical Data
The final compound and intermediates are characterized using:
-
¹H and ¹³C NMR : Confirms substitution patterns and functional groups. For example, the methyl ester proton appears as a triplet at δ 1.25 ppm, while aromatic protons resonate between δ 7.00–8.60 ppm.
-
Infrared (IR) spectroscopy : Peaks at 1690 cm⁻¹ (C=O stretch) and 660 cm⁻¹ (C-S stretch) validate key functional groups.
-
Mass spectrometry : High-resolution mass spectra (HRMS) confirm molecular weights, e.g., m/z 669.5 for the target compound.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
